molecular formula C11H11F2NO3 B13498769 N-Acetyl-2,4-difluoro-L-phenylalanine CAS No. 831191-81-2

N-Acetyl-2,4-difluoro-L-phenylalanine

Cat. No.: B13498769
CAS No.: 831191-81-2
M. Wt: 243.21 g/mol
InChI Key: XIDWGOCXNHRGMT-JTQLQIEISA-N
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Description

N-Acetyl-2,4-difluoro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is acetylated and the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2,4-difluoro-L-phenylalanine typically involves the acetylation of 2,4-difluoro-L-phenylalanine. One common method is the reaction of 2,4-difluoro-L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2,4-difluoro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Acetyl-2,4-difluoro-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a substrate or inhibitor in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Acetyl-2,4-difluoro-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorine atoms enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-2,4-difluoro-L-phenylalanine is unique due to the presence of both acetyl and fluorine groups, which confer distinct chemical and biological properties. The fluorine atoms increase the compound’s stability and lipophilicity, enhancing its potential as a pharmaceutical agent .

Biological Activity

N-Acetyl-2,4-difluoro-L-phenylalanine is a modified amino acid that exhibits unique biological activities due to the presence of fluorine atoms and an acetyl group. This compound is of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its chemical structure, which includes:

  • Molecular Formula : C₉H₈F₂N₁O₂
  • Molecular Weight : 202.16 g/mol

The fluorine substituents enhance the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity due to its structural similarities to natural substrates.
  • Protein Engineering : Utilized in studies to understand enzyme-substrate interactions and protein folding dynamics.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models.

In Vitro Studies

A study investigating the effects of this compound on cancer cell lines showed significant cytotoxicity at certain concentrations. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54912Inhibition of proliferation

These findings highlight the compound's potential as a lead for developing anticancer agents.

In Vivo Studies

In vivo studies conducted on murine models demonstrated the compound's pharmacokinetic properties and therapeutic efficacy. The following table summarizes key pharmacokinetic parameters observed:

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng/mL*h)
Oral1050012000
Intraperitoneal1015000.55000

These results indicate that intraperitoneal administration leads to higher bioavailability compared to oral routes.

Properties

CAS No.

831191-81-2

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

(2S)-2-acetamido-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

XIDWGOCXNHRGMT-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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